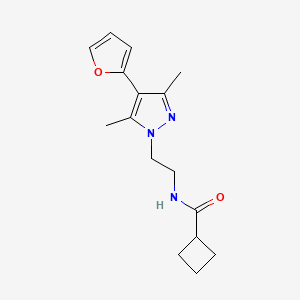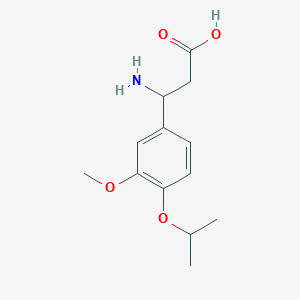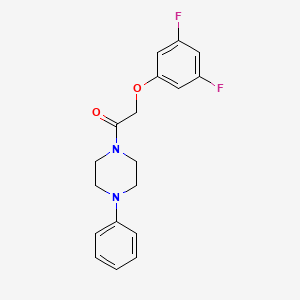![molecular formula C16H19NO4 B2601753 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide CAS No. 1396891-42-1](/img/structure/B2601753.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acrylamide Formation and Mitigation Strategies
Mechanisms of Acrylamide Formation : Acrylamide is formed primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs when foods are cooked at high temperatures. Understanding these mechanisms is crucial for developing strategies to reduce acrylamide formation in food products without compromising food quality and safety (Friedman, 2003).
Mitigation Strategies in Food Processing : Research has focused on identifying and optimizing food processing methods to minimize acrylamide levels. These include modifying cooking temperatures, times, and the use of certain food additives and precursors that can influence acrylamide formation. Strategies also involve the selection of raw materials with lower precursor levels for acrylamide formation (Pedreschi, Mariotti, & Granby, 2014).
Environmental and Health Impact Studies
- Toxicity and Environmental Degradation : Studies on the environmental fate of polyacrylamide-based flocculants, which can release acrylamide, highlight the importance of understanding their transport, degradation, and potential impact on water systems. These insights are critical for developing safer environmental applications and mitigating health risks associated with exposure (Guézennec et al., 2015).
Analytical and Detection Techniques
- Rapid Detection Methods : There is ongoing development of rapid and sensitive methods for detecting acrylamide in food products. These techniques, including biosensors and ELISA, aim to facilitate real-time monitoring of acrylamide levels in food processing and compliance with safety standards (Hu, Xu, Fu, & Li, 2015).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFSLNNMCFPTAI-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)



![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)


![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)
![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)

